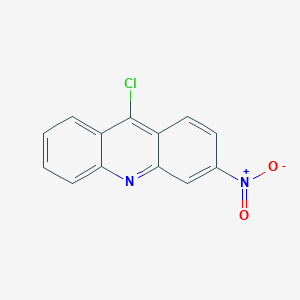
9-chloro-3-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, unique physical and chemical properties, and industrial applications. Historically, acridine derivatives have been used as pigments and dyes, and more recently, they have been explored for their biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
准备方法
The synthesis of acridine derivatives typically involves the Ullmann condensation reaction. For example, N-phenylanthranilic acid can be prepared by the Ullmann reaction, which is then stirred in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine . The preparation of 9-chloro-3-nitro-acridine would involve the nitration of 9-chloro-acridine under controlled conditions to introduce the nitro group at the 3-position.
化学反应分析
9-chloro-3-nitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom at the 9-position can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions.
科学研究应用
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Explored for their anticancer, antimicrobial, and antiviral properties.
Industry: Used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies.
作用机制
The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, disrupting the function of DNA and related enzymes. This intercalation can inhibit processes such as DNA replication and transcription, leading to cell death. Acridine derivatives have also been shown to inhibit enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation .
相似化合物的比较
9-chloro-3-nitroacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another derivative with significant biological activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential clinical applications. These compounds share the acridine core structure but differ in their substituents, which can significantly affect their biological activities and applications.
属性
CAS 编号 |
1744-91-8 |
|---|---|
分子式 |
C13H7ClN2O2 |
分子量 |
258.66 g/mol |
IUPAC 名称 |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
InChI 键 |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
1744-91-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















